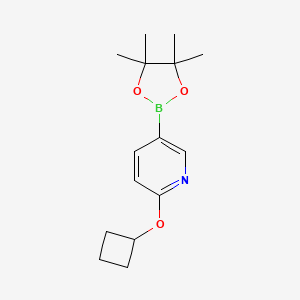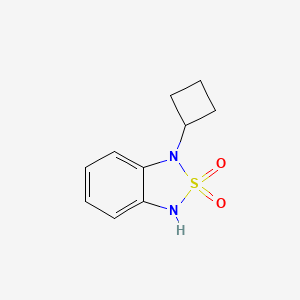
1-(2-(4-chlorophenoxy)acetyl)-N-methylindoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(2-(4-chlorophenoxy)acetyl)-N-methylindoline-2-carboxamide” is a compound that belongs to the class of organic compounds known as acylaminobenzoic acid and derivatives . These are derivatives of amino benzoic acid derivatives where the amine group is N-acylated . It shares the part structure of phenoxyacetic acid .
Synthesis Analysis
The synthesis of similar compounds involves the use of IR and NMR spectroscopic techniques . The process typically involves the creation of a library of synthetic compounds, which are then evaluated for their biological activity .Molecular Structure Analysis
The molecular structure of similar compounds involves various elements. For instance, in the title compound, C (16)H (14)Cl (2)N (2)O (4)·H (2)O, the hydrazine and water molecules are both located on twofold axes . The C-N-N-C torsion angle is -72.66 (1)° and the dihedral angle between the two benzene rings is 67.33 (1)° .Chemical Reactions Analysis
The chemical reactions of similar compounds involve various processes. For instance, 2-(4-chlorophenoxy) acetyl chloride has a melting point of 18-20 °C and a boiling point of 141-142 deg C / 17 mm .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds vary. For instance, 4-Chlorophenoxyacetyl Chloride has an average mass of 205.038 Da and a Monoisotopic mass of 203.974487 Da .Scientific Research Applications
Enzyme Inhibitory Activities
Research has identified compounds with structures similar to 1-(2-(4-chlorophenoxy)acetyl)-N-methylindoline-2-carboxamide exhibiting significant enzyme inhibitory activities. For example, some natural products isolated from the sponge-derived fungus Arthrinium sp. SCSIO 41421 demonstrated notable enzyme inhibitory activities against acetylcholinesterase (AChE), a key enzyme in the nervous system (She et al., 2022). Similarly, novel 2-benzoylhydrazine-1-carboxamides were designed as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes with multiple clinical applications (Houngbedji et al., 2023).
Antimicrobial Activities
Various studies have synthesized carboxamide derivatives with significant antimicrobial properties. For instance, compounds synthesized from 2-[(2,6-dichloro phenyl)amino]phenyl acetic acid showed good antimicrobial activity, compared with standard drugs (Patel & Shaikh, 2011). Another study synthesized a series of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl]-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides, which exhibited in vitro antibacterial and antifungal activities (Desai et al., 2011).
Antioxidant and Antinociceptive Properties
A series of novel phenoxy acetyl carboxamides synthesized for evaluating antioxidant and antinociceptive activities demonstrated potential in scavenging radicals and eliciting antinociceptive activity in animal models. These properties were linked to their interactions with ATP-sensitive potassium channels and monoglyceride lipase enzyme (Manjusha et al., 2022).
Anticancer Activity
Carboxamide derivatives have been synthesized with the aim of evaluating their anticancer properties. For example, new thiophene, thiazolyl-thiophene, and thienopyridine derivatives were synthesized and showed inhibitory activity against various cancer cell lines (Atta & Abdel‐Latif, 2021).
Mechanism of Action
Target of Action
It’s known that the compound has abenzylic position , which is a common site for various chemical reactions. These reactions often involve the formation of resonance-stabilized carbocations , suggesting that the compound might interact with its targets through similar mechanisms.
Mode of Action
The compound’s mode of action likely involves interactions at the benzylic position. It’s known that 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation . This suggests that the compound might interact with its targets through similar pathways, leading to changes in the targets’ structure or function.
Biochemical Pathways
Given the compound’s potential to undergo reactions at the benzylic position, it’s plausible that it could affect various biochemical pathways involvingbenzylic halides . The downstream effects of these interactions would depend on the specific pathways and targets involved.
Pharmacokinetics
The compound’smolecular weight is known to be 205.04 , which could influence its bioavailability and pharmacokinetic behavior.
Result of Action
Given the compound’s potential to interact with its targets through sn1 or sn2 pathways , it’s plausible that it could induce changes in the targets’ structure or function, leading to various molecular and cellular effects.
Action Environment
It’s known that the compound has aboiling point of 142 °C/17 mmHg and a melting point of 18.8 °C , suggesting that it might be stable under a wide range of environmental conditions.
Safety and Hazards
Future Directions
The future directions for the study and application of “1-(2-(4-chlorophenoxy)acetyl)-N-methylindoline-2-carboxamide” and similar compounds could involve further exploration of their potential as effective acetyl and butyrylcholinesterase enzyme inhibitors . They could also be investigated for their potential as lead molecules against diseases like Alzheimer’s .
properties
IUPAC Name |
1-[2-(4-chlorophenoxy)acetyl]-N-methyl-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c1-20-18(23)16-10-12-4-2-3-5-15(12)21(16)17(22)11-24-14-8-6-13(19)7-9-14/h2-9,16H,10-11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WORZSRYKTGYIKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-chlorophenoxy)acetyl)-N-methylindoline-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



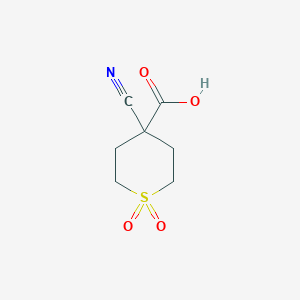
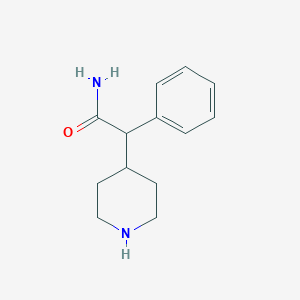
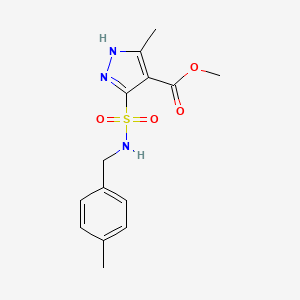
![2-[3-Anilino-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B3012152.png)
![[1-(4-Aminobutyl)pyrrolidin-2-yl]methanol](/img/structure/B3012155.png)
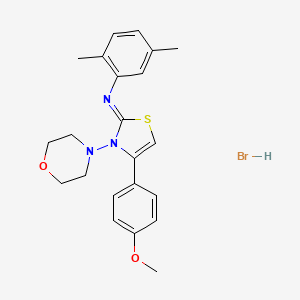
![1-[(2S)-Pyrrolidin-2-yl]propan-1-ol;hydrochloride](/img/structure/B3012157.png)
